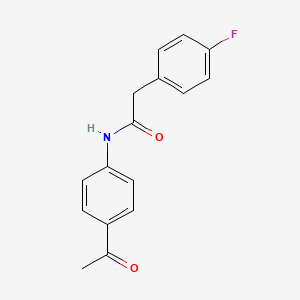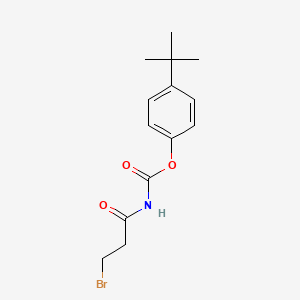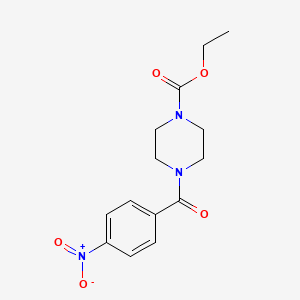![molecular formula C14H10ClN3O3 B5583831 N-[(E)-(3-chlorophenyl)methylideneamino]-3-nitrobenzamide](/img/structure/B5583831.png)
N-[(E)-(3-chlorophenyl)methylideneamino]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(3-chlorophenyl)methylideneamino]-3-nitrobenzamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-chlorophenyl)methylideneamino]-3-nitrobenzamide typically involves the condensation reaction between 3-nitrobenzaldehyde and 3-chloroaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[(E)-(3-chlorophenyl)methylideneamino]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted benzamides.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as optical and electronic materials.
類似化合物との比較
Similar Compounds
- N-[(E)-(4-chlorophenyl)methylideneamino]-3-nitrobenzamide
- N-[(E)-(2-chlorophenyl)methylideneamino]-3-nitrobenzamide
- N-[(E)-(3-fluorophenyl)methylideneamino]-3-nitrobenzamide
Uniqueness
N-[(E)-(3-chlorophenyl)methylideneamino]-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its reactivity and potential for forming various derivatives. Additionally, the nitro group contributes to its biological activity, making it a valuable compound for research and development in multiple fields.
特性
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-12-5-1-3-10(7-12)9-16-17-14(19)11-4-2-6-13(8-11)18(20)21/h1-9H,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQMBWVVRXHICK-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N,2-trimethyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5583749.png)
![[4-(2,4,5-trimethoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5583757.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B5583774.png)



![2-cyclopentyl-8-(2-hydroxy-3-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5583793.png)
![4-{4-[4-(1-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5583801.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5583802.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5583815.png)

![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B5583824.png)

